molecular formula C7H7BrClN B8748205 3-(Bromomethyl)-6-chloro-2-methylpyridine CAS No. 1093879-96-9

3-(Bromomethyl)-6-chloro-2-methylpyridine

Cat. No. B8748205
Key on ui cas rn: 1093879-96-9
M. Wt: 220.49 g/mol
InChI Key: QEQVHHFNDDVSRQ-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

(6-Chloro-2-methylpyridin-3-yl)methanol (500 mg, 3.17 mmol) was taken up in dichloromethane (9.1 mL) and cooled to 0° C. Phosphorus tribromide (0.6 mL, 6.35 mmol) was added dropwise, and the reaction was allowed to warm to room temperature overnight. The reaction was then quenched by slow addition of saturated aqueous sodium bicarbonate, followed by solid sodium carbonate to obtain pH>7. The mixture was extracted with dichloromethane two times. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification was performed via silica gel chromatography (0-40% ethyl acetate in hexane) to yield the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
9.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([CH2:9]O)=[CH:4][CH:3]=1.P(Br)(Br)[Br:12]>ClCCl>[Br:12][CH2:9][C:5]1[C:6]([CH3:8])=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C)CO
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
9.1 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by slow addition of saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
to obtain pH>7
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=NC(=CC1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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